molecular formula C12H10F3N3O2 B1306247 5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 436088-38-9

5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1306247
CAS No.: 436088-38-9
M. Wt: 285.22 g/mol
InChI Key: UVQZUXPEYVUBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a member of the pyrazolo[1,5-a]pyrimidines family . It has a molecular formula of C12H10F3N3O2 and an average mass of 285.222 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a 1-methylcyclopropyl group and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core . The presence of these groups may influence the compound’s properties and reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 249 °C . Its absorption and emission behaviors can be influenced by electron-donating groups (EDGs) at position 7 on the fused ring .

Future Directions

The future directions for this compound could involve further investigation into its properties and potential applications. Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They could also be explored for their inhibitory activity against certain enzymes .

Biochemical Analysis

Biochemical Properties

5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases such as B-Raf, KDR, Lck, and Src kinase . These interactions often result in the inhibition of kinase activity, which can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, the compound has been shown to interact with other biomolecules, such as translocator proteins and carboxylesterases, further highlighting its versatility in biochemical processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the PI3K-Akt-mTOR signaling pathway, leading to reduced cell growth and increased apoptosis . Moreover, it has been observed to alter gene expression profiles, resulting in the downregulation of oncogenes and the upregulation of tumor suppressor genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the ATP-binding sites of kinases, thereby inhibiting their activity . This inhibition disrupts downstream signaling pathways that are crucial for cell survival and proliferation. Additionally, the compound can modulate enzyme activity by acting as an allosteric inhibitor or activator, depending on the target enzyme . Changes in gene expression are also mediated through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied extensively in laboratory settings. Over time, the compound remains stable under physiological conditions, but it can degrade in the presence of strong acids or bases . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects are also evident, with a specific dosage range required to achieve optimal therapeutic outcomes without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions highlight the compound’s potential to modulate metabolic processes in various biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Its localization within cells is also influenced by its interaction with intracellular transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation, can further direct the compound to specific cellular compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name

5-(1-methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-11(2-3-11)7-5-8(12(13,14)15)18-9(16-7)4-6(17-18)10(19)20/h4-5H,2-3H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQZUXPEYVUBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389820
Record name 5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-38-9
Record name 5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.